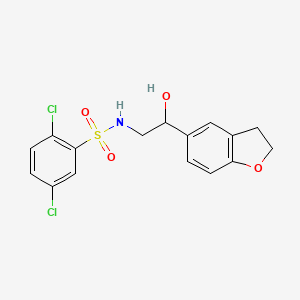

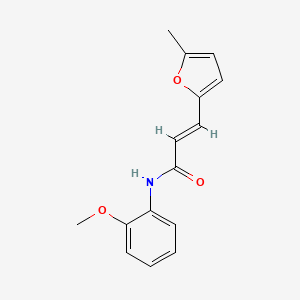

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide involves multi-step chemical reactions. A study by (Gutnov et al., 1999) details the synthesis of benzofuran derivatives, suggesting methods that could be adapted for synthesizing the compound of interest. These methods typically involve the formation of key intermediates through reactions like alkylation, followed by cyclization processes.

Molecular Structure Analysis

The molecular structure of related benzenesulfonamide derivatives has been extensively studied. For example, (Beuchet et al., 1999) investigated the tautomerism in a similar compound, highlighting the importance of intramolecular hydrogen bonding and the orientation of substituent groups for the molecular structure. These studies provide insights into the structural configuration and stability of the molecule.

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide derivatives often lead to the formation of compounds with significant biological activities. (Wang et al., 2014) reported a gold(I)-catalyzed cascade reaction forming N-(furan-3-ylmethylene)benzenesulfonamides, demonstrating the compound's reactivity and potential for forming complex structures.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, of related compounds have been analyzed to understand their behavior under different conditions. For instance, (Sreenivasa et al., 2014) detailed the crystalline structure of a benzenesulfonamide derivative, providing valuable data on its physical characteristics.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds and stability, are crucial for determining the applications of benzenesulfonamide derivatives. (Al-Hourani et al., 2016) conducted a study on the synthesis and crystal structure of a tetrazole derivative, offering insights into the chemical behavior of these compounds.

Scientific Research Applications

Photodynamic Therapy Applications

A study on the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups highlights the potential of such compounds in photodynamic therapy (PDT) for cancer treatment. The synthesized compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its suitability as a Type II photosensitizer in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Tumor and Enzyme Inhibition

Benzenesulfonamides have been synthesized and tested for cytotoxicity, tumor specificity, and potential as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes including tumor growth. Some derivatives showed significant cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms, suggesting their potential in the development of anti-tumor agents (Gul et al., 2016).

Pain Management

A controllable synthetic method for 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides demonstrated their effectiveness in a pathological pain model in mice, showing anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders. This suggests the therapeutic potential of these compounds in managing arthritic pain (Lobo et al., 2015).

properties

IUPAC Name |

2,5-dichloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO4S/c17-12-2-3-13(18)16(8-12)24(21,22)19-9-14(20)10-1-4-15-11(7-10)5-6-23-15/h1-4,7-8,14,19-20H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKPUCYCBFGHQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2480214.png)

![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)